N-(2-ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
N-(2-Ethylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic small molecule characterized by a spirocyclic isoquinoline core fused with a cyclopentane ring. This compound features a 2-ethylphenyl substituent on the carboxamide nitrogen and a 2-methoxyethyl group on the 2' position of the spiro system. The spiro architecture introduces conformational rigidity, which may enhance target binding specificity compared to planar aromatic systems. Its synthesis likely involves cyclization strategies similar to those reported for related spiro-isoquinoline derivatives (e.g., acid-catalyzed ring closure or metal-mediated coupling) .
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-3-18-10-4-7-13-21(18)26-23(28)22-19-11-5-6-12-20(19)24(29)27(16-17-30-2)25(22)14-8-9-15-25/h4-7,10-13,22H,3,8-9,14-17H2,1-2H3,(H,26,28) |
InChI Key |
LPXOVYNEAZDDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Variants:
2′-Cyclohexyl-1′-oxo-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid (): Substituents: Cyclohexyl at 2', carboxylic acid at 4'. Impact: The cyclohexyl group enhances lipophilicity (logP ~3.5 estimated), while the carboxylic acid improves solubility in polar solvents.
VM-7 (N-(2-Ethylphenyl)-4'-methyl-biphenyl carboxamide) (): Substituents: 2-Ethylphenyl on carboxamide, methyl on biphenyl.
2'-(2-Methoxyphenyl)-spiro[indene-isoquinoline] derivative (): Substituents: Methoxyphenyl at 2', nitrile at 3'. Impact: Methoxy groups enhance electron-donating properties, influencing π-π stacking interactions in target binding.
Table 1: Structural and Physicochemical Comparison
*LogP estimated via fragment-based methods.
Pharmacological and Physicochemical Properties
- Bioavailability : The 2-methoxyethyl group in the target compound may enhance water solubility compared to purely alkyl-substituted analogues (e.g., cyclohexyl in ) while retaining membrane permeability .
- Metabolic Stability : Ethylphenyl substituents (as in VM-7) reduce oxidative metabolism compared to methoxy groups, which are prone to demethylation .
- Spectral Data :
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